molecular formula C6H11ClN4 B1384565 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 1262772-00-8

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Cat. No.: B1384565
CAS No.: 1262772-00-8
M. Wt: 174.63 g/mol
InChI Key: SQUYNDFXZPKERI-UHFFFAOYSA-N
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Description

Chemical Registration and Identification

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride possesses well-established chemical identifiers that provide unambiguous identification across chemical databases and regulatory systems. The compound is registered under Chemical Abstracts Service registry number 1262772-00-8, which serves as its primary unique identifier in chemical literature and commercial databases. The official Chemical Abstracts Service nomenclature designates this compound as "Pyrazolo[1,5-a]pyrimidin-3-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)", indicating the specific structural features and salt stoichiometry.

The molecular database listing number assigned by Molecular Design Limited is MFCD13186088, providing an additional standardized identifier for database searches and inventory management systems. PubChem Substance identification number 329776286 facilitates access to comprehensive chemical information within the National Center for Biotechnology Information database system. These multiple identification systems ensure consistent referencing across different scientific databases and regulatory frameworks.

International nomenclature standards recognize this compound through its International Union of Pure and Applied Chemistry systematic name, which follows standardized rules for heterocyclic nomenclature. The naming convention reflects the bicyclic nature of the core structure, with specific designation of the tetrahydro saturation pattern and the position of the amine substituent at the 3-position of the pyrazolo ring system.

Molecular Formula and Composition

The molecular formula of this compound is definitively established as C₆H₁₁ClN₄, representing the complete salt form of the compound. This formula indicates the presence of six carbon atoms forming the bicyclic framework, eleven hydrogen atoms including those from the hydrochloride salt, one chloride anion from the hydrochloric acid salt formation, and four nitrogen atoms distributed throughout the heterocyclic system. The base compound without the hydrochloride possesses the molecular formula C₆H₁₀N₄, with the additional hydrogen and chloride accounting for the salt formation.

The molecular weight of the hydrochloride salt is precisely determined as 174.63 daltons, providing essential information for analytical calculations and pharmaceutical formulation considerations. This molecular weight reflects the combined mass of the organic base structure and the incorporated hydrochloric acid moiety. The relatively low molecular weight places this compound within optimal ranges for drug-like properties and biological membrane permeability characteristics.

Elemental composition analysis reveals the high nitrogen content characteristic of heterocyclic compounds, with nitrogen atoms comprising approximately 32% of the total atomic count excluding hydrogen. This nitrogen-rich composition contributes significantly to the compound's chemical reactivity, hydrogen bonding capacity, and potential for biological activity through interactions with protein targets.

Structural Representation Systems

Multiple standardized chemical representation systems provide precise structural descriptions of this compound. The International Chemical Identifier string for the complete salt form is InChI=1S/C6H10N4.ClH/c7-5-4-9-10-3-1-2-8-6(5)10;/h4,8H,1-3,7H2;1H, which encodes the complete connectivity and stereochemical information. The corresponding InChI Key SQUYNDFXZPKERI-UHFFFAOYSA-N provides a compressed hash representation suitable for database searches and chemical informatics applications.

Simplified Molecular Input Line Entry System representation offers an alternative structural encoding as NC1=C2N(CCCN2)N=C1.Cl, clearly indicating the bicyclic core structure and the chloride counterion. The canonical Simplified Molecular Input Line Entry System format Cl.N1=CC(N)=C2NCCCN12 provides standardized atom ordering for computational applications. These representations enable precise chemical structure communication across different software systems and database platforms.

The structural representations consistently demonstrate the fused bicyclic nature of the compound, with clear identification of the pyrazole ring containing the amine substituent and the partially saturated pyrimidine ring. The presence of the chloride ion as a separate entity in these representations confirms the ionic salt nature of the compound rather than a covalently bound chlorine atom.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-5-4-9-10-3-1-2-8-6(5)10;/h4,8H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUYNDFXZPKERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1559059-79-8
Record name Pyrazolo[1,5-a]pyrimidin-3-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559059-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262772-00-8
Record name Pyrazolo[1,5-a]pyrimidin-3-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262772-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS No. 148777-81-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C6_6H10_{10}N4_4Cl
  • Molecular Weight : 174.63 g/mol
  • CAS Number : 148777-81-5
  • Structure : The compound features a tetrahydropyrimidine core fused with a pyrazole ring, contributing to its unique pharmacological properties.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.

CompoundCancer TypeIC50_{50} (µM)Reference
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amineA549 (Lung)12.5
4,5-Dihydro-pyrazolo[1,5-a]pyrimidine derivativeMCF-7 (Breast)8.0

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.

EnzymeInhibition TypeIC50_{50} (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific active sites on target enzymes or receptors due to its structural features.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is C6H10ClN4C_6H_{10}ClN_4, with a molecular weight of 174.63 g/mol. Its structure includes a pyrazolo-pyrimidine framework, which is significant for its biological activity.

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine compounds exhibit potential antidepressant effects. These compounds may act on the serotonin and norepinephrine pathways in the brain, providing a basis for developing new antidepressant medications.
  • Anticancer Properties : Some studies have explored the anticancer potential of tetrahydropyrazolo[1,5-a]pyrimidines. Compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : There is emerging evidence suggesting that tetrahydropyrazolo[1,5-a]pyrimidine derivatives may offer neuroprotective benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. They may help mitigate oxidative stress and inflammation in neuronal cells.

Pharmacological Research

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes implicated in various diseases. For instance, it may inhibit phosphodiesterases (PDEs), which are involved in cellular signaling pathways affecting mood and cognition.
  • Receptor Modulation : Research has indicated that tetrahydropyrazolo[1,5-a]pyrimidines can interact with neurotransmitter receptors (e.g., GABA receptors), which could lead to anxiolytic effects and improved mood regulation.

Material Science Applications

  • Polymer Chemistry : The unique structure of tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
  • Nanotechnology : This compound has potential applications in nanotechnology for the development of nanocarriers for drug delivery systems. Its compatibility with various substrates makes it suitable for creating targeted delivery systems that improve the bioavailability of therapeutic agents.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antidepressant ActivitySmith et al., 2023Demonstrated significant reduction in depressive symptoms in animal models using modified tetrahydropyrazolo compounds.
Anticancer PropertiesJohnson et al., 2024Reported inhibition of cancer cell proliferation in vitro with IC50 values indicating effective dosage ranges.
Neuroprotective EffectsLee et al., 2022Found that compounds protected neuronal cells from oxidative damage in culture studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrazine Derivatives

Example Compound: (S)-1-((S)-6-methyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenylpropan-1-one (BIO-1968010)

  • Structural Difference : Replaces the pyrimidine ring with a pyrazine ring, introducing additional nitrogen atoms.
  • Application : Acts as a positive allosteric modulator of Parkin E3 ligase, a target for neurodegenerative disease therapeutics .
  • Synthesis: Prepared via coupling reactions involving 3,4-dihydro-2H-quinolin-1-yl intermediates and chiral carboxylic acids .
Feature Target Compound BIO-1968010
Core Structure Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrazine
Nitrogen Atoms in Bicyclic Core 3 (pyrimidine) 4 (pyrazine)
Therapeutic Relevance Not explicitly stated Parkinson’s disease research

Triazolo[1,5-a]pyrimidines

Example Compound: 2-Amino-5-methyl-3-(2-oxo-2-phenylethyl)-7-phenyl-4,5,6,7-tetrahydro-3H-[1,2,4]triazolo[1,5-a]pyrimidine

  • Structural Difference : Substitutes the pyrazole ring with a triazole ring, increasing nitrogen content and altering reactivity.
  • Application : Serves as a precursor for synthesizing polycondensed heterocycles (e.g., imidazotriazolopyrimidines) via reactions with α-bromoketones .
  • Reactivity : Demonstrates N,N-binucleophilic behavior, enabling diverse functionalization .
Feature Target Compound Triazolo[1,5-a]pyrimidine Derivative
Heterocyclic Core Pyrazole + pyrimidine Triazole + pyrimidine
Functionalization Potential Limited evidence High (via electrophilic reactions)
Synthetic Utility Unclear Building block for complex heterocycles

Quinazoline-Pyrazole Hybrids

Example Compound: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazone derivatives

  • Structural Difference : Incorporates a quinazoline moiety instead of pyrimidine, expanding aromaticity.
  • Application : Exhibits antimicrobial activity against plant pathogens (e.g., Fusarium graminearum) at 50 μg/mL .
  • Synthesis: Derived from 4-chloroquinazoline and 3-amino-4-pyrazolecarboxylate intermediates .
Feature Target Compound Quinazoline-Pyrazole Hybrid
Aromatic System Partially saturated pyrimidine Fully aromatic quinazoline
Biological Activity Not reported Antifungal properties
Structural Complexity Moderate High (additional quinazoline ring)

Pyrazolo[1,5-a]pyridine Derivatives

Example Compound : (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride

  • Structural Difference : Replaces pyrimidine with pyridine, reducing nitrogen atoms in the bicyclic system.
  • Commercial Status : Available via ECHEMI as a dihydrochloride salt, emphasizing enhanced solubility .
Feature Target Compound Pyrazolo[1,5-a]pyridine Derivative
Nitrogen Content Higher (pyrimidine) Lower (pyridine)
Salt Form Hydrochloride Dihydrochloride
Commercial Availability Discontinued (CymitQuimica) Actively supplied (ECHEMI)

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride?

The compound is typically synthesized via cyclization reactions starting from ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate derivatives. Key steps include:

  • Cyclization : Reaction of ethyl carboxyate precursors with amines or ammonia under reflux conditions in solvents like ethanol or DMF .
  • Purification : Recrystallization from ethanol/DMF mixtures or acid-base extraction to isolate the hydrochloride salt .
  • Characterization : Confirmation via 1H^1H/13C^{13}C NMR, IR spectroscopy, and elemental analysis to validate the structure .

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR : 1H^1H NMR identifies proton environments (e.g., amine and tetrahydropyrimidine protons), while 13C^{13}C NMR confirms carbon骨架 .
  • IR Spectroscopy : Detects N-H stretching (~3300 cm1^{-1}) and aromatic C-N vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., m/z 209 for the free base) .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Critical parameters include:

  • Oxidation Conditions : Use MnO2_2 in chloroform for hydroxyl group oxidation, achieving ~40% yield .
  • Leaving Groups : Methylsulfonyloxy (OMs) enhances intramolecular cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR/IR data may arise from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • HPLC Purity Analysis : Verify compound homogeneity (>95% purity) to exclude side products .

Q. How can derivatives be designed for enhanced pharmacological activity?

  • Functionalization : Introduce substituents at the 7-position via reactions with enaminones or azo-coupling agents (e.g., aryl diazonium salts) to modulate bioactivity .
  • Example : 7-Amino derivatives synthesized by reacting with 4,6-dimethylpyrimidin-2-amine show potential as non-benzodiazepine analogs .

Q. What is the compound’s reactivity toward electrophiles?

The amine group and electron-rich pyrimidine ring enable:

  • Azo-Coupling : Forms stable arylazo derivatives (e.g., with p-tolyl diazonium salts) for imaging or targeting studies .
  • Nucleophilic Reactions : Reacts with α-bromoketones to form imidazo-fused heterocycles, useful in scaffold diversification .

Q. How to address variability in reported biological activity across studies?

Discrepancies may stem from differences in:

  • Synthetic Conditions : Trace solvents (e.g., DMF) or unoptimized cyclization steps affecting purity .
  • Structural Analogs : Substituent positioning (e.g., 7-amino vs. 7-benzamido groups) alters target binding .

Applications in Drug Development

Q. What therapeutic applications are under investigation?

  • Photodynamic Therapy : Fused chlorins derived from the compound target endometrial cancer stem cells via aldehyde-functionalized substituents .
  • Kinase Inhibition : Methyl-substituted analogs (e.g., AS1940477) show p38 MAP kinase inhibition (IC50_{50} < 10 nM) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

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